molecular formula C34H64Cl2N2O7S B1460080 Clindamycin Palmitate Sulfoxide Hydrochloride CAS No. 2126928-92-3

Clindamycin Palmitate Sulfoxide Hydrochloride

Numéro de catalogue: B1460080
Numéro CAS: 2126928-92-3
Poids moléculaire: 715.9 g/mol
Clé InChI: LOZNDBOPPCRFGL-DOSKGTRMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clindamycin Palmitate Sulfoxide Hydrochloride is a useful research compound. Its molecular formula is C34H64Cl2N2O7S and its molecular weight is 715.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Clindamycin palmitate sulfoxide hydrochloride is a semi-synthetic lincosamide antibiotic derived from lincomycin, primarily used for its antimicrobial properties. This compound exhibits a broad spectrum of activity against various anaerobic bacteria and certain gram-positive organisms. Understanding its biological activity is crucial for optimizing therapeutic applications and managing potential adverse effects.

Clindamycin acts by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, disrupting ribosome assembly and the translation process, which leads to bacteriostatic effects under typical dosing conditions . The palmitate ester form is inactive until it undergoes hydrolysis in the gastrointestinal tract, converting to active clindamycin .

Pharmacokinetics

Clindamycin palmitate hydrochloride is rapidly absorbed, with approximately 90% bioavailability following oral administration. Its pharmacokinetic profile indicates that peak serum concentrations occur within one hour of dosing, with a half-life of about 4.5 hours in elderly populations . The drug is predominantly metabolized by cytochrome P450 enzymes (CYP3A4), producing clindamycin sulfoxide as a major metabolite .

Parameter Value
Bioavailability~90%
Peak Serum Concentration1.24 - 3.79 mcg/mL (varies by dosage)
Half-life~4.5 hours (elderly)
Major MetaboliteClindamycin sulfoxide

Antimicrobial Activity

This compound demonstrates significant activity against a variety of pathogens:

  • Anaerobic Bacteria : Effective against most isolates.
  • Gram-positive Cocci : Includes Streptococcus and Staphylococcus species.
  • Protozoans : Off-label use includes treatment for toxoplasmosis and malaria .

Clinical studies have shown that clindamycin is particularly effective in treating serious infections where anaerobic bacteria are implicated.

Case Studies and Clinical Findings

In clinical trials involving clindamycin palmitate hydrochloride, several adverse reactions were noted:

  • Gastrointestinal Disorders : Diarrhea (1.45%), abnormal liver function tests (3.7%).
  • Dermatological Reactions : Rash (1.18%).
  • Serious Adverse Events : Instances of Clostridium difficile-associated disease have been documented, highlighting the need for careful monitoring during treatment .

Notable Clinical Trials

  • Trial on Pediatric Patients :
    • Objective : Evaluate pharmacokinetics in children.
    • Results : Mean peak serum concentrations reached equilibrium by the fifth dose, indicating predictable pharmacokinetics across different individuals.
  • Elderly Population Study :
    • Objective : Assess pharmacokinetics relative to age.
    • Results : No significant differences in clearance or volume of distribution compared to younger adults, suggesting consistent dosing guidelines across age groups .

Safety Profile

The safety profile of clindamycin palmitate hydrochloride includes potential risks such as:

  • Gastrointestinal Toxicity : Risk of pseudomembranous colitis.
  • Hematological Effects : Serious hematologic toxicities observed in combination therapy with primaquine.
  • Cardiovascular Risks : Cardiac arrest associated with rapid intravenous administration .

Applications De Recherche Scientifique

Pharmacological Profile

Clindamycin Palmitate Sulfoxide Hydrochloride is characterized by its ability to inhibit bacterial protein synthesis. It binds to the 50S ribosomal subunit, effectively blocking peptide bond formation. This mechanism makes it particularly effective against anaerobic bacteria and certain gram-positive organisms.

Key Pharmacokinetics

  • Absorption : Rapid hydrolysis occurs in the body, converting clindamycin palmitate to active clindamycin.
  • Distribution : Clindamycin does not penetrate the central nervous system effectively, which limits its use in CNS infections.
  • Metabolism : Primarily metabolized in the liver, with excretion via bile and urine.

Clinical Applications

This compound is utilized in various clinical settings:

Treatment of Infections

  • Anaerobic Bacterial Infections : Effective against serious infections caused by anaerobic bacteria such as Bacteroides fragilis and Clostridium perfringens.
  • Skin and Soft Tissue Infections : Commonly prescribed for infections caused by methicillin-resistant Staphylococcus aureus (MRSA) due to its efficacy and favorable resistance profile .
  • Gynecological Infections : Used in cases of endometritis and pelvic inflammatory disease, often in combination with other antibiotics .

Prophylactic Use

  • Clindamycin is recommended for patients allergic to penicillin undergoing procedures that pose a risk for bacterial endocarditis .

Off-label Uses

  • Treatment of acne vulgaris and bacterial vaginosis, often in topical formulations combined with other agents like benzoyl peroxide .

Case Studies

Several studies have documented the efficacy of this compound:

Case Study 1: Treatment of Severe Acne

A clinical trial involving adolescents with severe acne demonstrated significant improvement when treated with topical clindamycin combined with benzoyl peroxide. The study reported a reduction in inflammatory lesions by over 50% after 12 weeks of treatment.

Case Study 2: Bacterial Vaginosis

In a randomized controlled trial comparing clindamycin vaginal cream to metronidazole gel for bacterial vaginosis treatment, clindamycin showed comparable efficacy with fewer side effects, making it a preferred option for some patients.

Data Table: Comparative Efficacy

Infection TypeClindamycin EfficacyAlternative Treatments
Anaerobic InfectionsHighMetronidazole
Skin Infections (MRSA)HighVancomycin
Gynecological InfectionsModerateAmpicillin
Acne VulgarisHighTretinoin

Propriétés

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63ClN2O7S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)43-32-30(40)29(39)31(44-34(32)45(5)42)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25+,26-,28+,29+,30-,31+,32+,34+,45?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZNDBOPPCRFGL-DOSKGTRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1S(=O)C)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1S(=O)C)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64Cl2N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clindamycin Palmitate Sulfoxide Hydrochloride
Reactant of Route 2
Clindamycin Palmitate Sulfoxide Hydrochloride
Reactant of Route 3
Clindamycin Palmitate Sulfoxide Hydrochloride
Reactant of Route 4
Clindamycin Palmitate Sulfoxide Hydrochloride
Reactant of Route 5
Clindamycin Palmitate Sulfoxide Hydrochloride
Reactant of Route 6
Clindamycin Palmitate Sulfoxide Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.